molecular formula C22H29N3O5S B2498446 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 897610-77-4

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2498446
CAS RN: 897610-77-4
M. Wt: 447.55
InChI Key: NYMMBCIVDBBFGN-UHFFFAOYSA-N
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Description

The compound "N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide" is a derivative of piperazine, featuring methoxyphenyl, sulfonyl, and tolyloxy acetamide groups. This complex structure suggests potential for diverse chemical reactions and properties, pertinent to various scientific inquiries but distanced from direct pharmacological applications as per the provided guidelines.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including sulfonation, alkylation, and amidation. For instance, Khan et al. (2019) discussed the synthesis and biological screening of benzyl and sulfonyl derivatives of piperazine compounds, providing insight into the methodologies that could be relevant to the synthesis of our compound of interest (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic and crystallographic techniques. Zhang et al. (2007) synthesized a piperazinedione derivative, highlighting the role of X-ray diffraction in characterizing the molecular structure, which is crucial for understanding the chemical behavior of such compounds (Shusheng Zhang, Yong-hong Wen, Xiao‐Fang Tang, Xue-mei Li, 2007).

Chemical Reactions and Properties

Piperazine derivatives are known for their versatility in chemical reactions. Golub and Becker (2015) studied the anodic methoxylation of piperidine derivatives, indicating how modifications in the N-acyl and N-sulfonyl groups affect chemical reactivity, which is relevant for understanding the chemical behavior of our target compound (T. Golub, J. Becker, 2015).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are critical for its application in various fields. The synthesis and structural characterization by Zhang et al. (2007) provide an example of how these properties can be determined and related to the compound's functionality (Shusheng Zhang, Yong-hong Wen, Xiao‐Fang Tang, Xue-mei Li, 2007).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with different reagents, stability under various conditions, and interaction with biological molecules, is essential for predicting the behavior of chemical compounds in different environments. Studies like those by Golub and Becker (2015) offer insights into how structural modifications impact chemical properties (T. Golub, J. Becker, 2015).

Scientific Research Applications

Synthesis and Molecular Docking Studies

Research demonstrates the synthesis of compounds related to "N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide" through both conventional and microwave-assisted protocols. These compounds, evaluated for their enzyme inhibitory activities, have shown potential against various enzymes, including bovine carbonic anhydrase and acetylcholinesterase, highlighting their relevance in exploring therapeutic agents (Virk et al., 2018).

Biological Screening for Antibacterial and Anthelmintic Activity

A series of derivatives have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Molecular docking studies indicate that these compounds exhibit similar binding poses as standards, correlating well with in vitro data for active compounds. This suggests their potential as leads for the development of new antibacterial and anthelmintic agents (Khan et al., 2019).

Antimicrobial Studies of Pyridine Derivatives

Research into pyridine derivatives, including those structurally related to "this compound", has shown considerable antibacterial activity. This underscores the importance of such compounds in the development of new antimicrobial agents (Patel & Agravat, 2009).

Exploration as Therapeutic Agents for Alzheimer's Disease

A study on multifunctional amides, including derivatives of the mentioned compound, has demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. These findings are pivotal in Alzheimer's disease research, indicating that such compounds could serve as templates for developing new therapeutic agents (Hassan et al., 2018).

Impurity Profiling for Drug Development

The impurity profile of a closely related compound was determined using liquid chromatography-mass spectrometry, critical for the development of drugs for treating thrombotic disorders. This highlights the importance of understanding and controlling the synthesis process to ensure the purity and efficacy of the drug substance (Thomasberger et al., 1999).

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-5-3-4-6-21(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-7-9-20(29-2)10-8-19/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMMBCIVDBBFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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